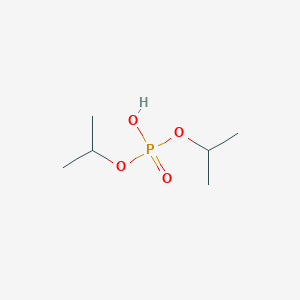
Diisopropylphosphate
Vue d'ensemble
Description
Diisopropylphosphate (DFP) is a chemical compound that has been extensively studied due to its inhibitory effects on various enzymes, particularly esterases such as cholinesterase and chymotrypsin. It is known for its ability to form stable covalent bonds with serine residues in the active sites of these enzymes, rendering them inactive. This property has led to its use in toxicological studies as a surrogate for organophosphorus nerve agents . DFP has also been used to investigate the mechanism of enzyme action and to study the structure and function of proteins .
Synthesis Analysis
The synthesis of DFP has been a subject of interest due to its importance in research and potential applications. A recent study has identified an efficient route for synthesizing high-purity DFP, which showed significant stability over time when stored at low temperatures. This synthesis route is preferable over commercial sources, which tend to degrade, especially when stored at higher temperatures such as 4°C .
Molecular Structure Analysis
The molecular structure of DFP has been characterized through various spectroscopic methods. Studies have confirmed the formation of diisopropylphosphate as a decomposition product of isoflurophate, and its structure has been confirmed using IR, NMR, and mass spectrometry. These analyses have provided detailed insights into the molecular conformation and the nature of the bonds within the compound .
Chemical Reactions Analysis
DFP is known to undergo hydrolysis reactions, leading to the formation of diisopropylphosphate and other products. For instance, when DFP is adsorbed in dry NaX zeolite, it undergoes an elimination reaction to form propene and a framework-bound isopropyl phosphorofluoridate ion. In the presence of water, DFP is hydrolyzed to form isopropanol and isopropyl hydrogen phosphate . Additionally, DFP can be degraded safely by adding NaOH, which leads to its complete degradation without producing mutagenic byproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of DFP are closely related to its stability and reactivity. Studies have shown that DFP is volatile and highly toxic, with its stability being significantly affected by storage conditions. It is recommended to store DFP at temperatures at or below -10°C in air-tight, non-glass containers to prevent degradation. Glass containers may accelerate degradation due to hydrofluoric acid generated from the hydrolysis of DFP attacking the silica in the glass . The degradation process and its kinetics are important considerations for the safe handling and storage of DFP.
Applications De Recherche Scientifique
Application in Pharmaceutical Research
- Field : Pharmaceutical Research
- Summary of Application : Diisopropylphosphate is a major decomposition product of Isoflurophate, an important drug used in glaucoma treatment . It is formed when Isoflurophate reacts with water .
- Methods of Application : The reaction of water with Isoflurophate to form Diisopropylphosphate was examined and confirmed . A known reference compound was isolated from a commercial mixture also containing the monoisopropyl ester . The isolation, purification, and molecular spectroscopic and elemental confirmation of structure are described .
- Results or Outcomes : The reaction mixtures of this drug with water and sodium hydroxide were analyzed with the expected results . The isolation, purification, and molecular spectroscopic and elemental confirmation of structure are described .
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : Diisopropylphosphite is an organophosphorus compound with the formula (i-PrO) 2 P (O)H (i-Pr = CH (CH 3) 2 ) . It is a colorless viscous liquid .
- Methods of Application : The compounds can be prepared by treating phosphorus trichloride with isopropanol .
- Results or Outcomes : The result of the reaction is a colorless viscous liquid .
Application in Synthesis of α-Aminophosphonates
- Field : Organic Synthesis
- Summary of Application : Diisopropylphosphite is used in the synthesis of α-Aminophosphonates .
- Methods of Application : The reaction of diisopropyl phosphite to the commercially available 2-methyl-1-pyrroline produced diisopropyl α-aminophosphonate .
- Results or Outcomes : The reaction yielded diisopropyl α-aminophosphonate in 84% yield .
Application as an Acetylcholinesterase Inhibitor
- Field : Biochemistry
- Summary of Application : Diisopropylphosphate is an acetylcholinesterase inhibitor . It acts by covalently binding to acetylcholinesterase .
- Methods of Application : The compound is used in biochemical studies to understand the mechanism of acetylcholinesterase inhibition .
- Results or Outcomes : The studies have shown that Diisopropylphosphate effectively inhibits acetylcholinesterase by covalently binding to it .
Application as an Antiwear Lubricant Additive
- Field : Industrial Chemistry
- Summary of Application : Diisopropyl phosphite is used as an antiwear lubricant additive together with triphenyl thiophosphate on T8 steel/Al2O3 ceramics .
- Methods of Application : The compound is mixed with triphenyl thiophosphate and applied to T8 steel/Al2O3 ceramics .
- Results or Outcomes : The application of this mixture results in reduced wear and tear of the materials .
Application in the Synthesis of Organophosphorus Compounds
- Field : Organic Chemistry
- Summary of Application : Diisopropylphosphite is an organophosphorus compound with the formula (i-PrO) 2 P (O)H (i-Pr = CH (CH 3) 2 ) . It is used in the synthesis of other organophosphorus compounds .
- Methods of Application : The compound can be prepared by treating phosphorus trichloride with isopropanol .
- Results or Outcomes : The result of the reaction is a colorless viscous liquid, which can be used in further reactions to synthesize other organophosphorus compounds .
Application as a Lubricant Additive
- Field : Industrial Chemistry
- Summary of Application : Diisopropyl phosphite is used as an antiwear lubricant additive together with triphenyl thiophosphate on T8 steel/Al2O3 ceramics .
- Methods of Application : The compound is mixed with triphenyl thiophosphate and applied to T8 steel/Al2O3 ceramics .
- Results or Outcomes : The application of this mixture results in reduced wear and tear of the materials .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Propriétés
IUPAC Name |
dipropan-2-yl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMZMCZAGFKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167060 | |
| Record name | Diisopropylphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylphosphate | |
CAS RN |
1611-31-0 | |
| Record name | Diisopropyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



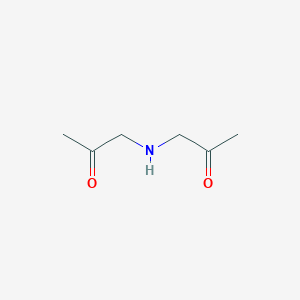
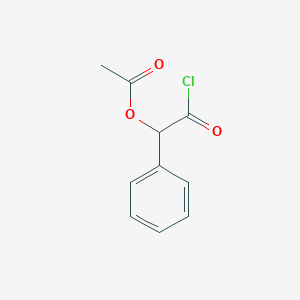

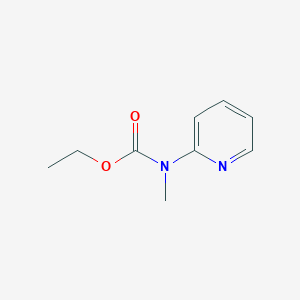
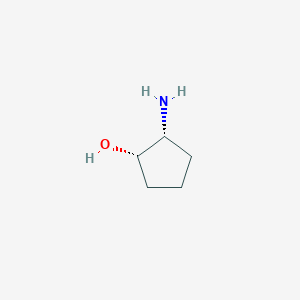
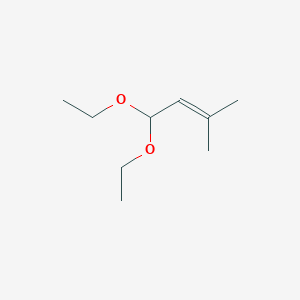

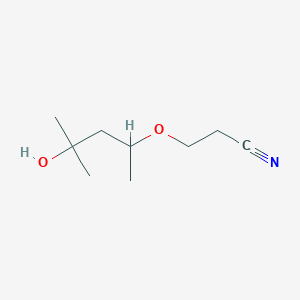
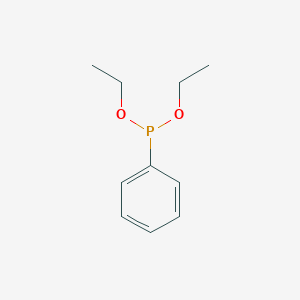
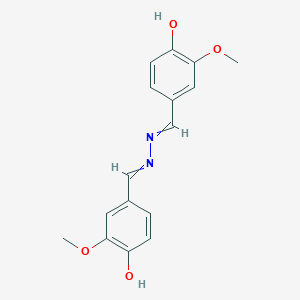



![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)